methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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Overview
Description
Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound with a unique structure that combines elements of chromenone and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the propanoate group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the chromenone core or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes or receptors. The chromenone core can interact with active sites, while the methoxyphenyl group may enhance binding affinity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methoxyphenyl)propanoate
- Methyl 2-[4-(methoxymethyl)phenyl]propanoate
Uniqueness
Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to its combination of a chromenone core and a methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C21H20O6/c1-12-18(26-13(2)21(23)25-4)10-9-16-17(11-19(22)27-20(12)16)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3 |
InChI Key |
YDRSVKQKVQGBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C(=O)OC |
Origin of Product |
United States |
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